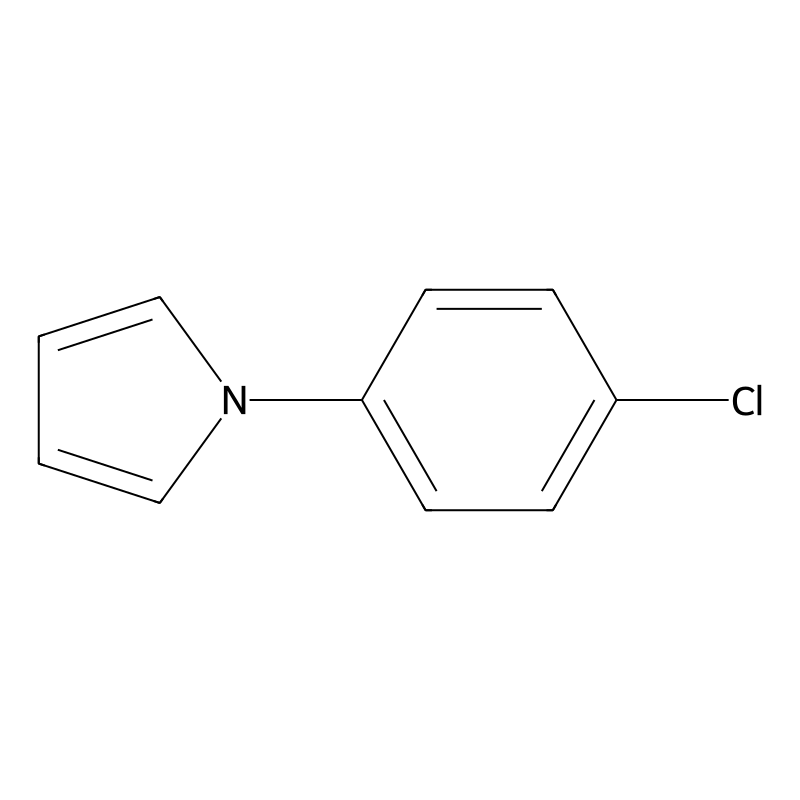

1-(4-Chlorophenyl)-1H-pyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

As a building block for the synthesis of more complex molecules with desired properties. Research has explored its use in the creation of novel materials for applications in organic electronics and solar cells PubChem, CID 272425: https://pubchem.ncbi.nlm.nih.gov/compound/1-4-Chlorophenyl-1H-pyrrole.

Medicinal chemistry

Due to the presence of the pyrrole ring, which is found in many biologically active molecules, 1-Cl-4-Ph-pyrrole has been investigated for its potential medicinal properties. Studies have explored its role in the development of new drugs PubChem, CID 272425: https://pubchem.ncbi.nlm.nih.gov/compound/1-4-Chlorophenyl-1H-pyrrole.

Material science

Research has investigated the use of 1-Cl-4-Ph-pyrrole in the development of new functional materials. This includes exploration of its properties for applications in organic light-emitting diodes (OLEDs) ScienceDirect, "Oligo(p-phenylenevinylene)s Containing 1H-Pyrrole Moieties: Synthesis, Photophysical and Electroluminescent Properties", Tetrathedron, Volume 61, Issue 12 (2005).

1-(4-Chlorophenyl)-1H-pyrrole is a crystalline solid with a yellow color . Its molecular formula is C10H8ClN, and it has a molecular weight of 177.63 g/mol . The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom, directly bonded to a benzene ring substituted with a chlorine atom at the para position.

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfone derivatives when the pyrrole ring is oxidized.

Reduction: Reducing agents can convert functional groups within the molecule, such as reducing the pyrrole ring to a pyrrolidine.

Electrophilic Substitution: The pyrrole ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

While specific biological activities of 1-(4-Chlorophenyl)-1H-pyrrole are not extensively documented in the provided search results, aryl pyrroles, in general, have shown potential in various biological applications:

Antimicrobial Properties: Some aryl pyrrole derivatives have demonstrated antimicrobial activities.

Anticancer Potential: Certain compounds in this class are being studied for their possible anticancer properties.

1-(4-Chlorophenyl)-1H-pyrrole can be synthesized through several methods:

Clauson-Kaas Reaction: This method involves the reaction of 4-chloroaniline with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst such as Oxone (potassium peroxymonosulfate). The reaction is typically carried out under microwave irradiation at 110°C for about 10 minutes .

Industrial Production: Large-scale synthesis may employ continuous flow processes and automated reactors to optimize yield and efficiency.

1-(4-Chlorophenyl)-1H-pyrrole finds applications in various fields:

Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound is studied for potential use in drug development, particularly for its possible biological activities.

Materials Science: It may be utilized in the production of specialty chemicals and materials with unique properties.

Enzyme Interactions: The compound could potentially interact with certain enzymes, affecting their activity.

Receptor Binding: It may bind to specific receptors, which could be relevant for its potential biological effects.

Similar Compounds

1-(4-Chlorophenyl)-1H-pyrrole shares structural similarities with other aryl pyrroles. Some similar compounds include:

- 1-Phenyl-1H-pyrrole

- 1-(4-Methoxyphenyl)-1H-pyrrole

- 1-(4-Bromophenyl)-1H-pyrrole

- 1-(4-Methylphenyl)-1H-pyrrole (also known as 1-p-Tolyl-1H-pyrrole)

- 1-(4-Nitrophenyl)-1H-pyrrole

Compared to these analogs, 1-(4-Chlorophenyl)-1H-pyrrole is unique due to the presence of the chlorine atom at the para position of the phenyl ring. This chlorine substituent can influence the compound's reactivity, physical properties, and potential biological activities.

The chlorine atom in 1-(4-Chlorophenyl)-1H-pyrrole may confer different electronic and steric properties compared to its analogs. For instance, it might alter the compound's lipophilicity, which could affect its ability to penetrate cell membranes. Additionally, the chlorine substituent could influence the compound's metabolic stability and its interactions with potential biological targets.

Systematic Nomenclature

The IUPAC name 1-(4-chlorophenyl)-1H-pyrrole reflects its structure:

- A pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom).

- A 4-chlorophenyl substituent attached to the nitrogen atom (position 1).

Structural Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₈ClN | |

| CAS Registry Number | 5044-38-2 | |

| Molecular weight | 177.63 g/mol | |

| SMILES notation | C1=CN(C=C1)C2=CC=C(C=C2)Cl |

The numbering system prioritizes the nitrogen atom in the pyrrole ring (position 1), with the chlorophenyl group at this position. The para-chlorine substituent on the phenyl ring is denoted by the prefix "4-chloro" .

Functional Group Hierarchy

- Parent structure: Pyrrole (IUPAC: 1H-pyrrole).

- Substituent: 4-chlorophenyl group.

- Hybridization: The nitrogen atom in pyrrole is sp²-hybridized, contributing to aromaticity via a lone pair in the p-orbital .

Molecular Formula and Weight

1-(4-Chlorophenyl)-1H-pyrrole represents a heterocyclic aromatic compound characterized by the attachment of a 4-chlorophenyl substituent to the nitrogen atom of the pyrrole ring [1] [2]. The molecular formula is established as C₁₀H₈ClN, corresponding to a molecular weight of 177.63 g/mol [2] [3] [4]. The compound is assigned Chemical Abstracts Service registry number 5044-38-2 and possesses the International Union of Pure and Applied Chemistry name 1-(4-chlorophenyl)-1H-pyrrole [1] [5].

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈ClN | [1] [2] [3] |

| Molecular Weight | 177.63 g/mol | [2] [3] [4] |

| Chemical Abstracts Service Number | 5044-38-2 | [1] [2] [5] |

| International Union of Pure and Applied Chemistry Name | 1-(4-chlorophenyl)-1H-pyrrole | [1] [5] |

| Simplified Molecular Input Line Entry System | Clc1ccc(cc1)n2cccc2 | [2] [3] |

| International Chemical Identifier Key | LTOQUFIOYDCJFJ-UHFFFAOYSA-N | [2] [3] [4] |

The molecular structure consists of a five-membered pyrrole heterocycle substituted at the nitrogen position with a para-chlorinated phenyl ring [6]. This N-aryl pyrrole architecture represents a significant class of heterocyclic compounds with diverse applications in organic synthesis and materials science [6].

Crystallographic Data and Conformational Isomerism

While specific single-crystal X-ray diffraction data for 1-(4-Chlorophenyl)-1H-pyrrole remains limited in the accessible literature, related N-aryl pyrrole derivatives provide insight into the structural characteristics of this compound class [7]. The crystallographic analysis of similar compounds reveals that N-phenyl pyrroles typically adopt planar or near-planar conformations, with the phenyl ring exhibiting varying degrees of rotation relative to the pyrrole plane [8] [9].

Table 2: Comparative Crystallographic Parameters for Related N-Aryl Pyrroles

| Compound | Space Group | Unit Cell Parameters | Dihedral Angle | Reference |

|---|---|---|---|---|

| Pigment Red 254 (bis-chlorophenyl pyrrole derivative) | P-1 | a = 3.871 Å, b = 6.553 Å, c = 15.292 Å | 11.1° | [8] |

| N-substituted pyrrole derivatives | Various | Variable parameters | 0-30° typical range | [9] [10] |

The conformational behavior of 1-(4-Chlorophenyl)-1H-pyrrole is influenced by the electronic properties of the chlorine substituent, which can affect the rotation barrier around the nitrogen-phenyl bond [11]. Computational studies on related systems suggest that the most stable conformation involves minimal deviation from planarity, with the chlorophenyl ring oriented to minimize steric interactions while maximizing conjugative stabilization [11] [12].

Crystallographic studies of related N-aryl pyrroles demonstrate that these compounds frequently form hydrogen-bonded networks in the solid state, with pyrrole nitrogen-hydrogen donors interacting with acceptor sites on neighboring molecules [13] [8]. The presence of the chlorine substituent in the para position may influence both intermolecular packing and conformational preferences through halogen bonding interactions [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic characterization of 1-(4-Chlorophenyl)-1H-pyrrole provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships [6]. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals distinct resonance regions corresponding to the pyrrole and chlorophenyl moieties [6].

Table 3: Proton Nuclear Magnetic Resonance Spectral Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Reference |

|---|---|---|---|---|---|

| Aromatic Protons (ortho to Cl) | 7.37-7.41 | Multiplet | - | 2H | [6] |

| Aromatic Protons (meta to Cl) | 7.31-7.34 | Multiplet | - | 2H | [6] |

| Pyrrole α-Protons | 7.05 | Triplet | J = 2.2 | 2H | [6] |

| Pyrrole β-Protons | 6.36 | Triplet | J = 2.2 | 2H | [6] |

The carbon-13 nuclear magnetic resonance spectrum exhibits six distinct resonances, consistent with the molecular symmetry [6]. The carbon chemical shifts reflect the electronic environment created by the nitrogen substitution and chlorine substituent effects [6].

Table 4: Carbon-13 Nuclear Magnetic Resonance Spectral Data

| Carbon Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Quaternary Aromatic Carbon | 139.4 | [6] |

| Chlorinated Aromatic Carbon | 131.2 | [6] |

| Aromatic Carbon (meta to Cl) | 129.8 | [6] |

| Aromatic Carbon (ortho to Cl) | 121.8 | [6] |

| Pyrrole α-Carbon | 119.4 | [6] |

| Pyrrole β-Carbon | 111.0 | [6] |

The nuclear magnetic resonance spectral data demonstrate the characteristic downfield shifts associated with aromatic protons and the specific chemical shift patterns that distinguish pyrrole α- and β-positions [14] [15]. The chlorine substituent influence is evident in the aromatic carbon chemical shifts, with the chlorinated carbon appearing at 131.2 ppm [6].

Infrared Vibrational Mode Analysis

Infrared spectroscopic analysis of 1-(4-Chlorophenyl)-1H-pyrrole reveals characteristic vibrational modes associated with the aromatic ring systems and the carbon-chlorine bond . The infrared spectrum exhibits distinct absorption bands corresponding to aromatic carbon-hydrogen stretching, pyrrole ring vibrations, and halogen-carbon stretching modes .

Table 5: Infrared Spectroscopic Vibrational Assignments

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity | Reference |

|---|---|---|---|

| ~3097 | Aromatic Carbon-Hydrogen Stretch | Medium | |

| ~1600-1500 | Aromatic Carbon-Carbon Stretch | Strong | [17] |

| ~1400-1300 | Pyrrole Ring Vibrations | Medium | [17] |

| ~830-800 | Aromatic Carbon-Chlorine Stretch | Medium | |

| ~757 | Carbon-Chlorine Bond Vibration | Medium |

The infrared spectroscopic fingerprint region below 1500 cm⁻¹ provides characteristic patterns for structural identification, with the carbon-chlorine stretching vibrations appearing in the expected range of 800-750 cm⁻¹ . The aromatic carbon-hydrogen stretching modes near 3097 cm⁻¹ confirm the presence of the substituted benzene ring system .

Comparative vibrational analysis with related pyrrole derivatives demonstrates that N-aryl substitution significantly affects the pyrrole ring vibrational frequencies, with systematic shifts observed relative to unsubstituted pyrrole [17]. The presence of the electron-withdrawing chlorine substituent further modifies the vibrational characteristics through inductive effects transmitted through the aromatic system [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(4-Chlorophenyl)-1H-pyrrole provides molecular ion confirmation and characteristic fragmentation pathways [18] [19]. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 177, consistent with the calculated molecular weight [6] [18].

Table 6: Mass Spectrometric Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment | Reference |

|---|---|---|---|

| 177 | 100 (Molecular Ion) | [M]⁺ | [6] [18] |

| 142 | Variable | [M-Cl]⁺ | [18] [20] |

| 111 | Moderate | Pyrrole Fragment | [18] |

| 89 | Low | Aromatic Fragment | [18] |

| 75 | Moderate | Base Fragment | [18] |

The fragmentation pattern reveals characteristic loss of chlorine (35 mass units) as a primary fragmentation pathway, producing a fragment at m/z 142 [20]. Additional fragmentation involves pyrrole ring cleavage and aromatic ring decomposition, generating smaller ionic fragments that provide structural confirmation [18] [20].

The mass spectrometric behavior demonstrates the influence of the chlorine substituent on fragmentation pathways, with halogen loss representing a favored dissociation route under electron ionization conditions [20]. The molecular ion stability and fragmentation patterns are consistent with the aromatic character of both ring systems and the electron-withdrawing nature of the chlorophenyl substituent [18] [19].

Friedel-Crafts Arylation of Pyrrole

Friedel-Crafts arylation represents one of the most established methodologies for constructing 1-(4-chlorophenyl)-1H-pyrrole derivatives. This classical approach employs aluminum chloride as the primary Lewis acid catalyst to facilitate the electrophilic aromatic substitution reaction between pyrrole and 4-chlorobenzoyl chloride or related aryl halides [2].

The reaction mechanism proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich pyrrole ring at the 2-position. Under optimized conditions using 1,2-dichloroethane as solvent at temperatures ranging from 120-140°C, yields of 68-75% can be achieved with reaction times of 2-4 hours [2]. The process demonstrates regioselectivity favoring the 2-position of the pyrrole ring, though minor amounts of 3-substituted products may form under certain conditions.

Critical parameters influencing the success of Friedel-Crafts arylation include catalyst loading, typically requiring 1.2-2.0 equivalents of aluminum chloride relative to the aryl halide substrate. Temperature control is essential, as insufficient heating results in incomplete conversion, while excessive temperatures promote decomposition and tar formation . The use of microwave irradiation has been explored to reduce reaction times to as little as 2 minutes while maintaining comparable yields [3].

Recent mechanistic investigations have revealed that when aluminum chloride is employed as the Lewis acid, acylation proceeds via reaction of an organoaluminum intermediate with the acyl halide, leading to predominant formation of the 3-acyl derivative as the major product . With weaker Lewis acids such as diethylaluminum chloride or substoichiometric amounts of aluminum chloride, the relative amount of 2-acyl product increases significantly.

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions provide an alternative classical approach for the synthesis of N-arylated pyrrole derivatives, including 1-(4-chlorophenyl)-1H-pyrrole. This methodology involves the copper-mediated coupling of pyrrole with 4-chloroiodobenzene or related aryl halides under basic conditions [4] [5].

The traditional Ullmann reaction utilizes copper bronze or copper powder as the coupling agent in the presence of bases such as potassium carbonate or cesium carbonate. Optimal conditions typically involve heating at 80-90°C in dimethylformamide/water mixtures for extended periods of 24 hours [5]. Under these conditions, yields ranging from 40-85% can be achieved, though the reaction often requires careful optimization of the copper source and base selection.

A significant advancement in Ullmann-type methodology involves the use of L-proline as a promoting ligand, which enhances both the reaction rate and selectivity [5]. The L-proline promoted system operates at lower temperatures (80-90°C) compared to traditional conditions and demonstrates improved functional group tolerance. This modification allows for the coupling of various aryl iodides with nitrogen heterocycles including pyrroles, indoles, imidazoles, and pyrazoles in good to excellent yields.

The mechanism of Ullmann coupling has been extensively studied and generally involves the formation of an organocopper intermediate that reacts with the aryl halide substrate through nucleophilic aromatic substitution [4]. The reaction benefits from electron-deficient aryl halides, with iodides being more reactive than bromides or chlorides. Recent developments have focused on heterogeneous copper catalysts and nanoparticles to improve catalyst recovery and reduce waste generation [6].

Modern variants of the Ullmann reaction have expanded the substrate scope beyond the classical limitations. Well-defined oligopyrrole structures have been successfully synthesized using Ullmann coupling of N-tert-butoxycarbonyl-2,5-dibromopyrrole, demonstrating the utility of this methodology for constructing complex pyrrole-containing architectures [7]. Optimization studies have identified copper bronze in dimethylformamide at 100°C for 1 hour as optimal conditions for polymerization reactions.

Catalytic Systems in Modern Synthesis

Transition Metal-Catalyzed Cross-Couplings

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of 1-(4-chlorophenyl)-1H-pyrrole and related compounds, offering improved selectivity, milder reaction conditions, and broader substrate scope compared to classical methods [8] [9] [10]. These methodologies primarily employ palladium, copper, and other transition metals as catalysts to facilitate carbon-nitrogen and carbon-carbon bond formation.

Palladium-catalyzed cross-coupling represents the most extensively developed approach within this category. The methodology employs palladium dichloride bis(triphenylphosphine) complexes in combination with silver acetate as base in anhydrous dimethyl sulfoxide at 100°C [9]. Under optimized conditions with a 5-fold molar excess of pyrrole counterpart, yields of 14-80% can be achieved for the formation of 2-arylpyrroles within 5 hours. The reaction demonstrates compatibility with both electron-withdrawing and electron-donating groups on the aryl moiety, though electron-rich substrates often provide cleaner reactions and improved product isolation.

Advanced palladium methodologies have expanded to include multicomponent coupling strategies. A notable development involves the palladium-catalyzed coupling of alkynes, imines, and acid chlorides to directly prepare pyrroles in a single step [10]. This approach provides a straightforward method to diversify pyrrole structures by simple variation of any of the three starting materials, proceeding through a complex series of eight individual mechanistic steps.

Recent optimization studies have demonstrated significant improvements in palladium-catalyzed synthesis through response surface methodology [11]. The re-optimized procedures employ ClZn(pyrrolide) with aryl bromides to selectively generate 2-arylpyrroles, with optimization based on four variables: temperature, substrate ratio, catalyst loading, and reaction time. These conditions provide yields as good or better than previously published protocols while requiring substantially shorter reaction times and producing cleaner reactions, particularly with electron-rich substrates.

Copper-hydride catalysis has emerged as a powerful alternative for pyrrole synthesis through enyne-nitrile coupling reactions [12]. This protocol accommodates both aromatic and aliphatic substituents with high regioselectivity, providing various N-H pyrroles in good yields. The copper-based catalyst promotes both the initial reductive coupling and subsequent cyclization steps, with density functional theory calculations providing mechanistic insights into the reaction pathway.

Rhodium and zinc catalysts have also found application in specialized pyrrole syntheses. Zinc iodide and rhodium perfluoroheptanoate catalysts enable the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature [13]. This methodology offers complementary reactivity patterns to palladium-based systems and demonstrates the versatility of transition metal catalysis in pyrrole synthesis.

Nano-Catalyst Assisted Production

Nano-catalyst systems have gained prominence in pyrrole synthesis due to their enhanced catalytic activity, improved selectivity, and recyclability characteristics [14] [15] [16]. These systems typically employ magnetic nanoparticles functionalized with catalytically active species, enabling easy separation and reuse while maintaining high catalytic efficiency.

Iron oxide-based magnetic nanocatalysts represent the most extensively studied class for pyrrole synthesis. Cu@imine/Fe₃O₄ magnetic nanoparticles have been successfully employed for the rapid preparation of polysubstituted pyrrole derivatives through four-component reactions between ethyl acetoacetate, nitromethane, benzaldehyde, and aniline under solvent-free conditions [14]. The catalyst demonstrates low loading requirements, simple product isolation, short reaction times of 4-7 hours, excellent yields of 76-91%, and high recoverability with 5-6 reuse cycles without substantial loss in catalytic efficiency.

Functionalized silica-supported magnetic nanoparticles offer additional advantages in terms of surface area and functional group incorporation. Fe₃O₄@SiO₂–SO₃H nanoparticles serve as solid acid catalysts for the preparation of chromeno[4,3-b]pyrrol-4(1H)-one derivatives under solvent-free conditions via three-component domino condensation reactions [14]. The key advantages include low reaction times, mild reaction conditions, exclusion of hazardous solvents, excellent product yields, and magnetic isolability of the reusable nanocatalyst.

Base-functionalized magnetic catalysts provide complementary reactivity for Paal-Knorr type reactions. Fe₃O₄@TiO₂-supported sodium carbonate catalysts show superior activity for pyrrole synthesis under green and mild conditions [14]. The catalyst can be easily isolated using external magnetic fields and reused up to five times without loss in catalytic activity, demonstrating the practical advantages of heterogeneous nanocatalyst systems.

Nickel ferrite nanoparticles represent another class of efficient and reusable nanomagnetic catalysts for pyrrole synthesis. These catalysts facilitate one-pot, four-component reactions of aldehydes, amines, 1,3-dicarbonyl compounds, and nitromethane under neat conditions at 100°C for 3-4 hours [14]. The nickel ferrite nanocatalyst can be magnetically isolated and reused for five cycles without significant loss in catalytic activity, making it attractive for industrial applications.

Metal-free nitrogen-doped mesoporous carbons have emerged as sustainable alternatives to traditional metal catalysts [15]. These catalysts enable the mild and selective synthesis of pyrroles from nitroarenes through cascade hydrogenation/Paal-Knorr reaction sequences. The catalytic system features good tolerance to sensitive functional groups and avoids side reactions such as dehalogenation and aromatic hydrogenation, with the outstanding performance attributed to graphitic nitrogen contributions and mesoporous structure promotion effects.

Industrial-Scale Production Challenges

The industrial-scale synthesis of 1-(4-chlorophenyl)-1H-pyrrole faces numerous technical and economic challenges that must be addressed to achieve commercially viable production [17] [18] [19]. These challenges span multiple aspects of chemical manufacturing, from reaction optimization to downstream processing and environmental considerations.

Scale-up efficiency represents a primary concern in transitioning from laboratory to industrial production. Maintaining consistent yields during scale-up requires careful consideration of heat and mass transfer limitations that become prominent in larger reactor systems [17]. Microreactor technology has emerged as a promising solution, enabling production rates of 55.8 grams per hour while maintaining yields approaching 100% through precise control of reaction conditions and residence times [17] [19].

Catalyst recovery and recycling pose significant economic challenges, particularly for processes employing expensive transition metal catalysts [6] [20]. The development of heterogeneous catalytic systems and magnetic nanoparticles addresses this concern by enabling facile catalyst separation and reuse. Studies have demonstrated that magnetic catalysts can be recycled for 5-6 consecutive cycles with minimal activity loss, substantially reducing catalyst costs in industrial applications [14].

Temperature control and heat management represent critical safety and efficiency considerations in large-scale reactions. Many pyrrole synthesis reactions are highly exothermic, requiring sophisticated heat removal systems to prevent runaway reactions and ensure product quality [2] [21]. Continuous flow systems offer advantages through enhanced heat transfer characteristics and elimination of accumulation risks associated with batch processing.

Solvent management and environmental considerations drive the development of green chemistry approaches in industrial pyrrole synthesis [22] [14]. Solvent-free reaction conditions, aqueous processing, and solvent recycling systems reduce environmental impact and operating costs. The implementation of bio-based solvents and catalysts further enhances the sustainability profile of industrial processes.

Reaction selectivity optimization becomes increasingly important at industrial scale, where even minor improvements in selectivity translate to significant economic benefits [23] [24]. The formation of regioisomers and side products necessitates careful reaction condition optimization and, in some cases, post-reaction separation processes that add complexity and cost to manufacturing operations.

Process safety considerations encompass the handling of hazardous reagents, particularly aluminum chloride and other Lewis acids commonly employed in classical synthesis routes [2]. The development of safer catalytic alternatives and automated handling systems reduces risk while maintaining synthetic efficiency.

Waste generation and by-product minimization directly impact both environmental compliance and production economics [25] [22]. Atom-economical reactions that produce minimal waste streams are preferred for industrial implementation, with water being the ideal by-product from both environmental and economic perspectives.

Cost optimization requires balancing raw material costs, energy consumption, catalyst expenses, and capital equipment requirements. Process intensification through advanced reactor designs and integrated separation systems can significantly reduce overall production costs while improving product quality and consistency [17] [18].

Purification and Isolation Techniques

The purification and isolation of 1-(4-chlorophenyl)-1H-pyrrole requires specialized techniques that address the compound's unique physical and chemical properties [26] [27] [28]. These methodologies must balance purity requirements with economic considerations, particularly for industrial-scale production where high-purity products are essential for downstream applications.

Crystallization represents the most widely employed purification technique for 1-(4-chlorophenyl)-1H-pyrrole derivatives, offering a cost-effective approach suitable for large-scale implementation [26] [27]. The compound's moderate solubility in organic solvents enables selective crystallization from ethanol/water mixtures (3:1 v/v) to achieve purities of 92-95%. Optimization studies have identified dichloromethane/hexane systems as particularly effective, with ultrasonic-assisted crystallization enhancing nucleation and improving crystal quality.

Advanced crystallization protocols employ a two-step dissolution and precipitation approach [26]. The crude product is initially dissolved in a minimal amount of the first organic solvent (typically dichloromethane) under ultrasonic assistance, followed by addition of a second organic solvent (usually hexane) in 1-5 fold excess to induce precipitation. This method can achieve purities exceeding 99% with yields of 82-85% for pyrrole-pyridine-pyrrole class compounds.

Column chromatography provides high-resolution separation capabilities essential for analytical and small-scale preparative applications [27]. Silica gel chromatography using hexane/ethyl acetate gradient systems (typically 4:1 to 1:1 ratios) routinely achieves purities exceeding 95%. The technique is particularly valuable for removing closely related impurities and regioisomers that may co-crystallize with the desired product.

Liquid chromatographic separation schemes have been specifically developed for pyrrole and pyridine nitrogen aromatic heterocycle fractions [29]. Polar aminocyano-bonded silica HPLC columns provide effective separation, with products characterized by gas chromatography using flame ionization and nitrogen-phosphorus detection methods coupled with mass spectrometry.

Preparative high-performance liquid chromatography offers the highest purity achievable through conventional techniques, routinely providing products with purities exceeding 99% [30]. Acetonitrile/water gradient systems are most commonly employed, though the technique is limited to laboratory and small pilot scale applications due to economic constraints.

Distillation techniques may be applicable for certain pyrrole derivatives, though the moderate boiling point and potential thermal decomposition require careful consideration of conditions [18]. Vacuum distillation can reduce operating temperatures and minimize decomposition, though purity levels typically range from 85-95%.

Liquid-liquid extraction provides a scalable approach for initial purification stages, particularly effective for removing water-soluble impurities and catalysts [31]. Dichloromethane/water systems are commonly employed, with anisole/water extractions showing particular promise for large-scale applications due to the favorable environmental profile of anisole.

Specialized techniques such as multi-walled carbon nanotube solid-phase extraction have been developed for analytical applications [28]. These methods enable determination of pyrrole compounds in environmental water samples with excellent recovery rates (92.2-105.9%) and detection limits in the nanogram per liter range.

Autotransfer chromatography represents a specialized technique for pyrrole characterization and purification [32]. This method addresses the tendency of pyrroles to form multiple interconverting component zones, providing insights into oxidation products and reaction mechanisms that inform purification strategy development.

Quality control considerations for purified 1-(4-chlorophenyl)-1H-pyrrole include spectroscopic verification of structure and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while gas chromatography-mass spectrometry enables quantitative purity assessment and impurity profiling [27] [33]. Melting point determination serves as a routine quality control measure, with pure 1-(4-chlorophenyl)-1H-pyrrole exhibiting a characteristic melting point of 88-91°C [34].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant